
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a 2,2-dimethylthietan-3-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position. The intermediate product is then reacted with 2,2-dimethylthietan-3-amine to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and larger molecules formed through condensation reactions .
Aplicaciones Científicas De Investigación
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is structurally similar but lacks the 2,2-dimethylthietan-3-yl group.
6-Chloro-N4-(1-methylethyl)pyrimidine-2,4-diamine: Similar structure with a different substituent at the nitrogen atom.
6-Chloro-N4-(2-phenylethyl)pyrimidine-2,4-diamine: Another similar compound with a phenylethyl group instead of the 2,2-dimethylthietan-3-yl group
Uniqueness
The uniqueness of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine lies in its specific substituent groups, which confer distinct chemical and biological properties. The presence of the 2,2-dimethylthietan-3-yl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H13ClN4S |
|---|---|
Peso molecular |
244.75 g/mol |
Nombre IUPAC |
6-chloro-4-N-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4S/c1-9(2)5(4-15-9)12-7-3-6(10)13-8(11)14-7/h3,5H,4H2,1-2H3,(H3,11,12,13,14) |
Clave InChI |
JLLVQGWLIXXVIM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC2=CC(=NC(=N2)N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
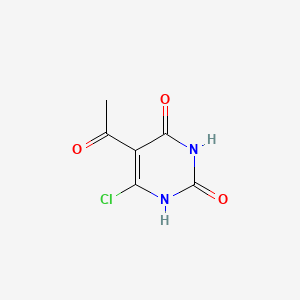


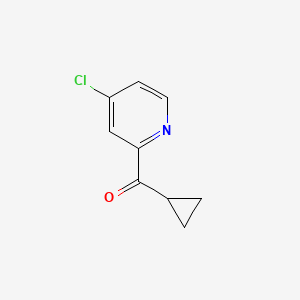
![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)

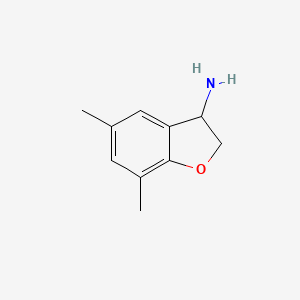
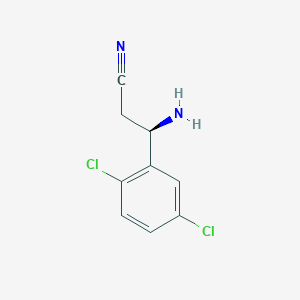
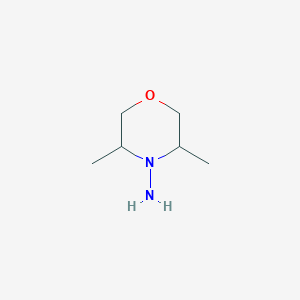
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

